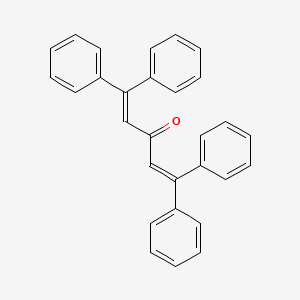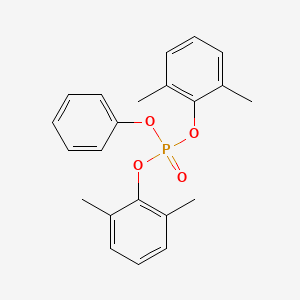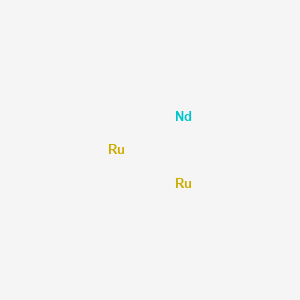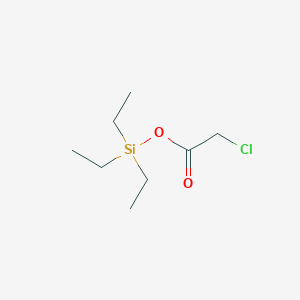
Triethylsilyl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylsilyl chloroacetate is an organosilicon compound with the chemical formula C8H17ClO2Si. It is a derivative of chloroacetic acid where the hydrogen atom is replaced by a triethylsilyl group. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a reagent for introducing the triethylsilyl group into molecules.
准备方法
Synthetic Routes and Reaction Conditions: Triethylsilyl chloroacetate can be synthesized through the reaction of chloroacetic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions: Triethylsilyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and triethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as triethylsilyl ethers or amides can be formed.
Hydrolysis Products: Chloroacetic acid and triethylsilanol are the primary products of hydrolysis.
科学研究应用
Triethylsilyl chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The triethylsilyl group can be easily introduced and removed, making it a valuable tool in multi-step synthesis.
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of triethylsilyl chloroacetate involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This modification can protect reactive sites on the molecule, preventing unwanted side reactions during synthesis. The triethylsilyl group can be removed under mild conditions, restoring the original functionality of the molecule.
相似化合物的比较
Trimethylsilyl Chloroacetate: Similar to triethylsilyl chloroacetate but with methyl groups instead of ethyl groups. It is also used for protecting hydroxyl groups in organic synthesis.
Triisopropylsilyl Chloroacetate: Another similar compound with isopropyl groups. It offers greater steric protection due to the bulkier isopropyl groups.
Uniqueness: this compound offers a balance between reactivity and steric protection, making it suitable for a wide range of applications. Its ethyl groups provide sufficient bulk to protect reactive sites while still allowing for easy removal under mild conditions.
属性
CAS 编号 |
17680-26-1 |
|---|---|
分子式 |
C8H17ClO2Si |
分子量 |
208.76 g/mol |
IUPAC 名称 |
triethylsilyl 2-chloroacetate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3 |
InChI 键 |
CGBLGBVNLXYQSS-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
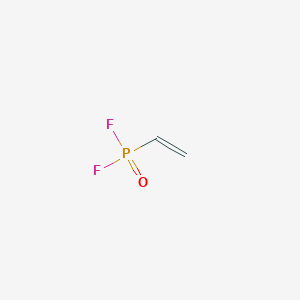
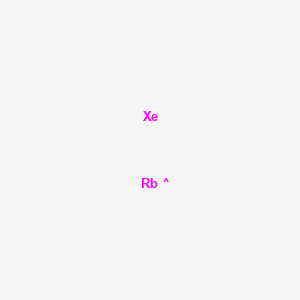
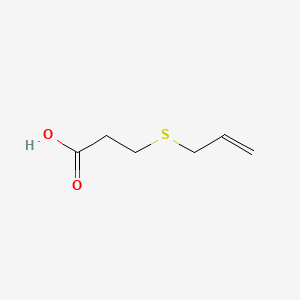
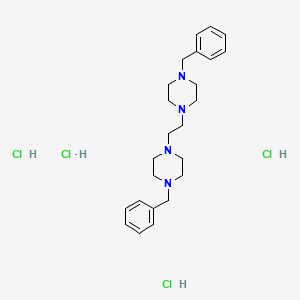
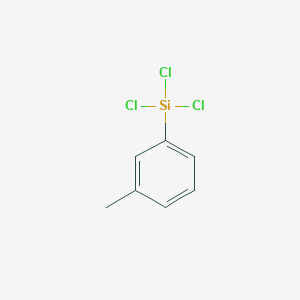
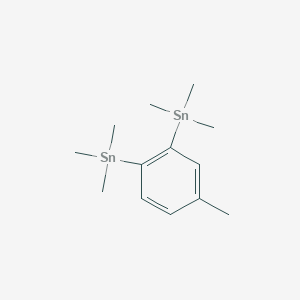
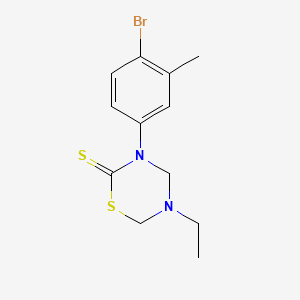
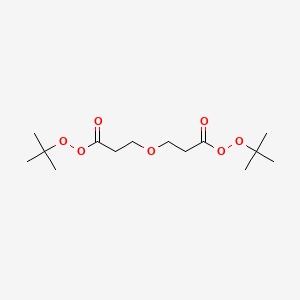
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
